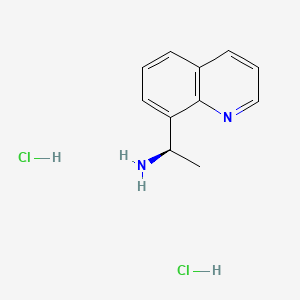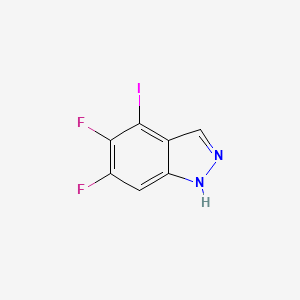
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol is a chemical compound with a complex structure that includes a pyrazole ring, an amino group, and an isopropyl(methyl)amino group
Métodos De Preparación
The synthesis of 1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the amino and isopropyl(methyl)amino groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a suitable diketone or aldehyde to form the pyrazole ring.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the pyrazole ring.
Addition of the Isopropyl(methyl)amino Group: This step may involve the reaction of the pyrazole derivative with isopropylamine and methylamine under specific conditions to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and isopropyl(methyl)amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application, but common mechanisms include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparación Con Compuestos Similares
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Amino-1h-pyrazol-1-yl)propan-2-ol: This compound lacks the isopropyl(methyl)amino group, which may result in different chemical and biological properties.
1-(4-Amino-1h-pyrazol-1-yl)-3-(methylamino)propan-2-ol: This compound has a methylamino group instead of the isopropyl(methyl)amino group, which may affect its reactivity and interactions with molecular targets.
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropylamino)propan-2-ol: This compound has an isopropylamino group instead of the isopropyl(methyl)amino group, leading to potential differences in its chemical and biological behavior.
Propiedades
Fórmula molecular |
C10H20N4O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-(4-aminopyrazol-1-yl)-3-[methyl(propan-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-8(2)13(3)6-10(15)7-14-5-9(11)4-12-14/h4-5,8,10,15H,6-7,11H2,1-3H3 |
Clave InChI |
PRPCZCQLTVSKQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CC(CN1C=C(C=N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)

![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)

![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)








![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)
